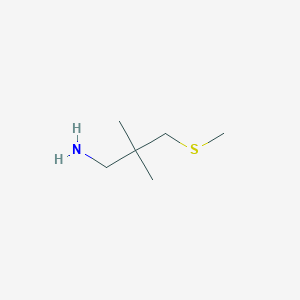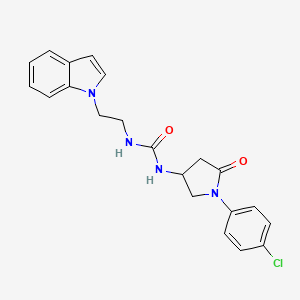
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CEP-26401, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which regulates many physiological processes including blood pressure, smooth muscle relaxation, and platelet aggregation. CEP-26401 has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other disorders.
Aplicaciones Científicas De Investigación
Pharmacological Studies and Molecular Interactions
Research has explored the pharmacological significance of compounds structurally related to "1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea," particularly focusing on their interactions with serotonin receptors and potential applications in treating various conditions. For example, the study by Millan et al. (1997) on the mediation of penile erections in rats through 5-HT2C receptors highlights the pharmacological potential of selective agonists and antagonists in this domain, providing a model for characterizing novel ligands at the receptor site Millan et al., 1997.
Synthesis and Chemical Transformations
The synthesis and chemical transformation studies of compounds with structural similarities provide insights into their potential utility in medicinal chemistry and drug design. The work by Bobowski (1983) on the synthesis of indole derivatives and their transformation into various compounds through controlled reactions demonstrates the chemical versatility and potential for the development of new therapeutic agents Bobowski, 1983.
Biological Activities
Research into the biological activities of these compounds has shown promise in several areas, including their use as plant growth regulators, as highlighted by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006). This study synthesized novel derivatives and tested their preliminary biological activities, suggesting potential agricultural applications Song Xin-jian et al., 2006.
Antitumor Activities and Docking Studies
The antitumor activities and docking studies of related compounds, such as the one conducted by Ch Hu et al. (2018), have shown significant potential. The study synthesized a specific compound, characterized its structure, and analyzed its antitumor activity, including a docking study into the CDK4 target, suggesting implications for cancer treatment Ch Hu et al., 2018.
Antioxidant Activity
The exploration of antioxidant activity, as seen in the study by S. George et al. (2010), provides a foundation for developing compounds with potential therapeutic benefits against oxidative stress-related diseases. This research synthesized derivatives and screened them for antioxidant activity, contributing to the search for novel antioxidants S. George et al., 2010.
Electronic, Optical, and Nonlinear Optical Properties
The study of electronic, optical, and nonlinear optical properties of compounds, such as the one conducted by M. Shkir et al. (2018), opens new avenues for their application in optoelectronic device fabrication. This research assessed significant properties using a computational approach, revealing the material's potential in nonlinear optics and device applications M. Shkir et al., 2018.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBRKKZIWRFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

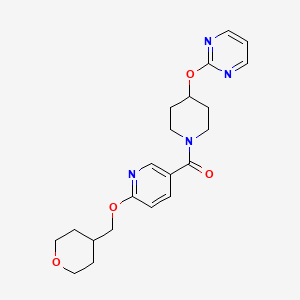
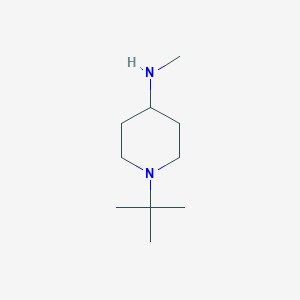
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
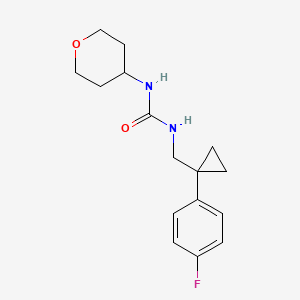
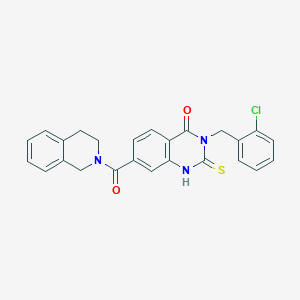
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2807888.png)
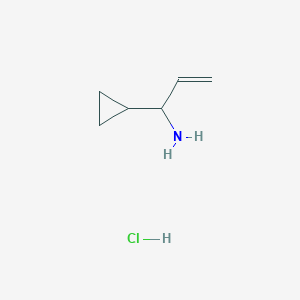
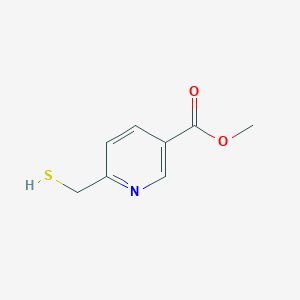
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)
